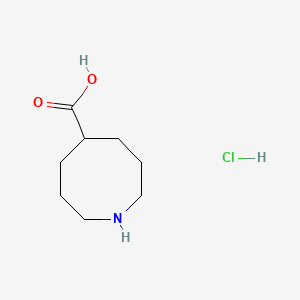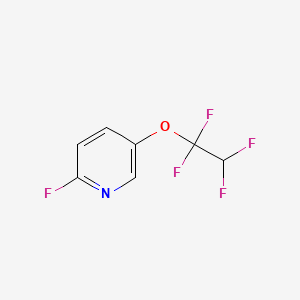![molecular formula C8H12O2 B13463626 2-Oxaspiro[4.4]nonan-4-one](/img/structure/B13463626.png)
2-Oxaspiro[4.4]nonan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxaspiro[44]nonan-4-one is a chemical compound with the molecular formula C8H12O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxaspiro[4.4]nonan-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of γ-hydroxy carboxylic acids with sodium ethoxide can lead to the formation of spiroketal structures . Another method involves the use of visible-light-induced intermolecular dearomative cyclization of furans, which provides access to spirocycle skeletons under mild reaction conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of spiro compound synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxaspiro[4.4]nonan-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in radical cyclization reactions under visible light, leading to the formation of substituted spirolactones .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium ethoxide, visible-light catalysts such as fac-Ir(ppy)3, and various organic solvents. The reaction conditions often involve mild temperatures and controlled light exposure to facilitate the desired transformations .
Major Products: The major products formed from the reactions of this compound include various spiroketal derivatives and substituted spirolactones.
Wissenschaftliche Forschungsanwendungen
2-Oxaspiro[4.4]nonan-4-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spiro compounds. In biology and medicine, spiro compounds, including this compound, are studied for their potential biological activities, such as antibiotic and anti-anaphylactic properties . Additionally, these compounds are used as catalysts in polymer manufacturing and as attractants for bark beetles .
Wirkmechanismus
The mechanism of action of 2-Oxaspiro[4.4]nonan-4-one involves its ability to participate in radical cyclization reactions. The compound can undergo visible-light-induced intermolecular dearomative cyclization, leading to the formation of spirocycle skeletons. This process involves the generation of radical intermediates and the subsequent cyclization to form the desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Oxaspiro[4.4]nonan-4-one include 2-Oxaspiro[4.4]nonan-3-one and 2-{2-oxaspiro[4.4]nonan-3-yl}acetic acid . These compounds share the spiro structure but differ in the position and nature of functional groups.
Uniqueness: this compound is unique due to its specific spiro structure and the position of the oxo group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2-oxaspiro[4.4]nonan-4-one |
InChI |
InChI=1S/C8H12O2/c9-7-5-10-6-8(7)3-1-2-4-8/h1-6H2 |
InChI-Schlüssel |
UBZMEGPVNFOFRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)COCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


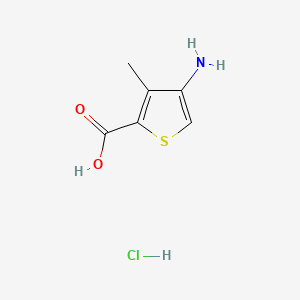
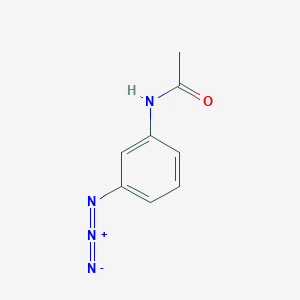
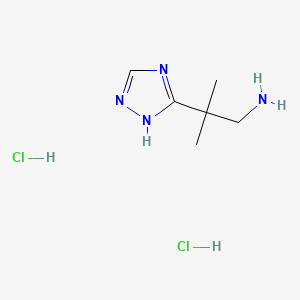
![1H,2H,3H,4H,8H,9H-furo[2,3-h]quinoline hydrochloride](/img/structure/B13463565.png)
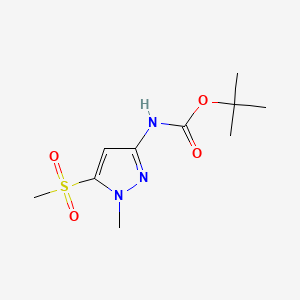
![(2S)-4-carbamoyl-2-[(2R)-2-hydroxypropanamido]butanoic acid](/img/structure/B13463584.png)
![1-[(2,2,2-Trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13463590.png)
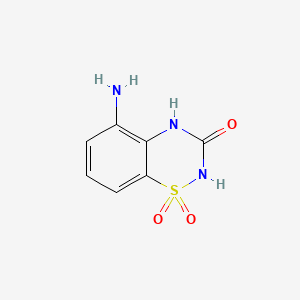
![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)
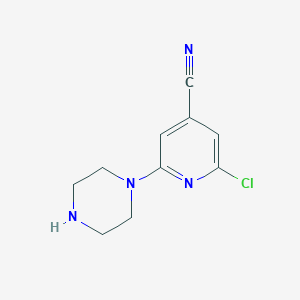
![3-(Oxan-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13463610.png)
![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)
